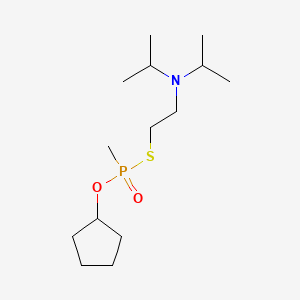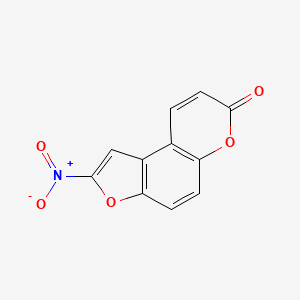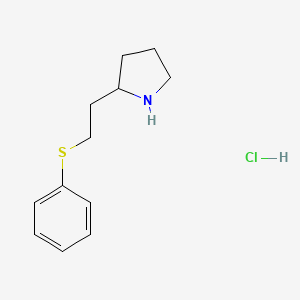
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is a heterocyclic compound with a pyridinium core This compound is characterized by the presence of a methylsulfanyl group at the 2-position, diphenyl groups at the 4 and 6 positions, and a prop-2-en-1-yl group at the 1-position The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Core: The initial step involves the synthesis of the pyridinium core through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Addition of Diphenyl Groups: The diphenyl groups are added through a Friedel-Crafts alkylation reaction.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the pyridinium compound with an iodide source, such as sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridinium core can be reduced to form a dihydropyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as the MAP kinase pathway, which can influence cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)-4,6-diphenylpyridine: Lacks the prop-2-en-1-yl group and iodide ion.
4,6-Diphenyl-2-(methylsulfanyl)pyridine: Similar structure but without the pyridinium core.
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridine: Similar structure but without the iodide ion.
Uniqueness
2-(Methylsulfanyl)-4,6-diphenyl-1-(prop-2-en-1-yl)pyridin-1-ium iodide is unique due to the presence of the pyridinium core, the combination of substituents, and the iodide counterion
Eigenschaften
CAS-Nummer |
83318-98-3 |
|---|---|
Molekularformel |
C21H20INS |
Molekulargewicht |
445.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-4,6-diphenyl-1-prop-2-enylpyridin-1-ium;iodide |
InChI |
InChI=1S/C21H20NS.HI/c1-3-14-22-20(18-12-8-5-9-13-18)15-19(16-21(22)23-2)17-10-6-4-7-11-17;/h3-13,15-16H,1,14H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WEXGBWNPFVKUIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=CC(=CC(=[N+]1CC=C)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)



![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)

![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

